molecular formula C19H20N2O3 B15001485 1(2H)-Quinolinecarboxylic acid, 3,4-dihydro-6-[(2-methylbenzoyl)amino]-, methyl ester

1(2H)-Quinolinecarboxylic acid, 3,4-dihydro-6-[(2-methylbenzoyl)amino]-, methyl ester

Cat. No.: B15001485
M. Wt: 324.4 g/mol
InChI Key: ZWBJUWGSSUAAMY-UHFFFAOYSA-N
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Description

METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a methyl ester group, a benzamido group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Benzamido Group: The tetrahydroquinoline intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to introduce the benzamido group.

    Esterification: Finally, the carboxylic acid group on the tetrahydroquinoline is esterified using methanol and a suitable catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The benzamido group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the tetrahydroquinoline core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE: shares similarities with other tetrahydroquinoline derivatives, such as:

Uniqueness

The uniqueness of METHYL 6-(2-METHYLBENZAMIDO)-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamido group and the methyl ester group enhances its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 6-[(2-methylbenzoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C19H20N2O3/c1-13-6-3-4-8-16(13)18(22)20-15-9-10-17-14(12-15)7-5-11-21(17)19(23)24-2/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,20,22)

InChI Key

ZWBJUWGSSUAAMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)OC

Origin of Product

United States

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